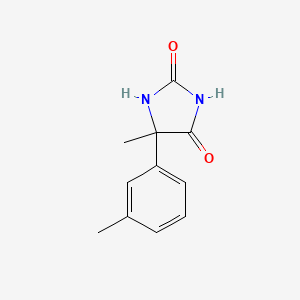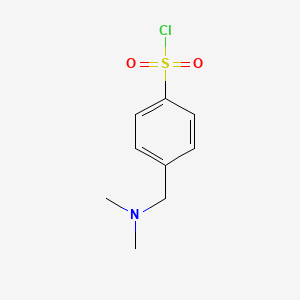
4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride
Übersicht
Beschreibung
4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H12ClNO2S. It is a white crystalline solid with a strong pungent odor. This compound is widely used in organic synthesis, particularly in the preparation of sulfonamides, which are important in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride typically involves the chlorosulfonation of p-(Dimethylamino)methylbenzene. The reaction is carried out by treating p-(Dimethylamino)methylbenzene with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
- p-(Dimethylamino)methylbenzene is reacted with chlorosulfonic acid (HSO3Cl) to form this compound.
- Reaction conditions: The reaction is typically carried out at a temperature range of 0-5°C to prevent decomposition of the product.
- Equation:
C9H11N+HSO3Cl→C9H12ClNO2S+HCl
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Electrophilic Aromatic Substitution: The presence of the dimethylamino group activates the benzene ring towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Amines: React with this compound to form sulfonamides.
Alcohols: React to form sulfonate esters.
Thiols: React to form sulfonate thioesters.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonate Thioesters: Formed from the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of sulfonamide drugs, which have antibacterial and antifungal properties.
Organic Synthesis: Serves as a reagent for introducing the sulfonyl chloride functional group into organic molecules.
Biochemistry: Utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Material Science: Employed in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamides and other derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Toluenesulfonyl Chloride: Similar in structure but lacks the dimethylamino group.
p-Methoxybenzenesulfonyl Chloride: Contains a methoxy group instead of a dimethylamino group.
p-Fluorobenzenesulfonyl Chloride: Contains a fluorine atom instead of a dimethylamino group.
Uniqueness
The presence of the dimethylamino group in 4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride makes it more reactive towards electrophilic aromatic substitution reactions compared to its analogs. This unique reactivity is advantageous in certain synthetic applications where enhanced reactivity is desired.
Eigenschaften
Molekularformel |
C9H12ClNO2S |
|---|---|
Molekulargewicht |
233.72 g/mol |
IUPAC-Name |
4-[(dimethylamino)methyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C9H12ClNO2S/c1-11(2)7-8-3-5-9(6-4-8)14(10,12)13/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
FKELBQFILCLPSM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC=C(C=C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
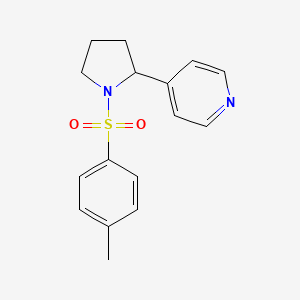
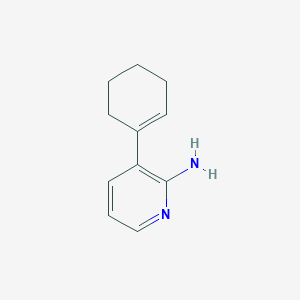
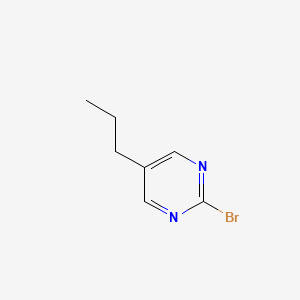
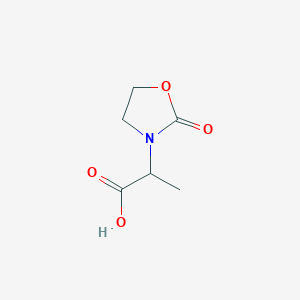
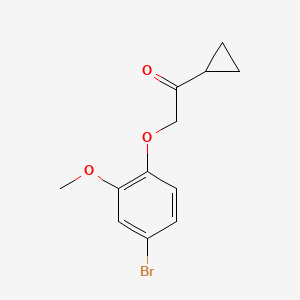
![3,7-Dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B8724934.png)
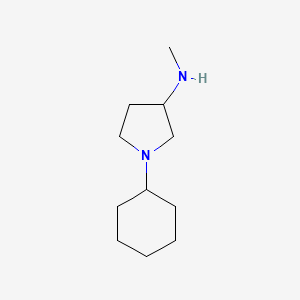
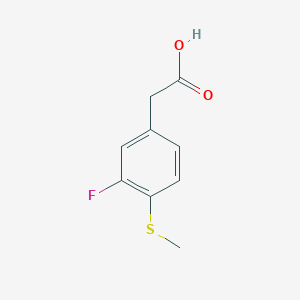
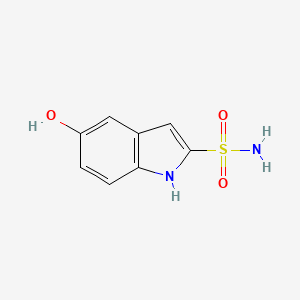
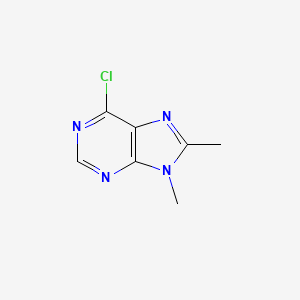
![Ethyl (1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B8724975.png)
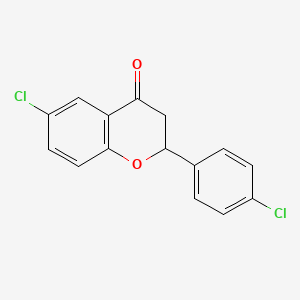
![3-[(2-Methoxyphenyl)sulfanyl]propanal](/img/structure/B8724983.png)
